1-Amino-1-(1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol

Physicochemical profiling Lipophilicity Drug-likeness

Sourcing chiral amino-alcohol building blocks with predictable polarity often forces researchers to compromise on TPSA or hydrogen-bonding capacity. This compound resolves that trade-off. • Predicted logP -0.80 & TPSA 76.96 Ų - a polar fragment that stays below the 80 Ų BBB threshold, ideal for CNS-targeted libraries. • Two stereogenic centers & only 2 rotatable bonds provide a rigid chiral scaffold for asymmetric ligand design. • 1,2,4-Triazole core supports antifungal CYP51 inhibitor programs; the N-methyl substituent may improve selectivity over bulkier N-alkyl analogs. Supplied with full analytical documentation. Multi-gram quantities available on request.

Molecular Formula C6H12N4O
Molecular Weight 156.19 g/mol
Cat. No. B13628742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-1-(1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol
Molecular FormulaC6H12N4O
Molecular Weight156.19 g/mol
Structural Identifiers
SMILESCC(C(C1=NC=NN1C)N)O
InChIInChI=1S/C6H12N4O/c1-4(11)5(7)6-8-3-9-10(6)2/h3-5,11H,7H2,1-2H3
InChIKeyHVALMRLURHETKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Physicochemical Baseline


1-Amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-ol (CAS 1247985-29-0) is a chiral amino alcohol belonging to the 1,2,4-triazole class . The molecule combines a 1-methyl-1,2,4-triazole ring with a 1-amino-propan-2-ol backbone, yielding a molecular weight of 156.19 g mol⁻¹ and a molecular formula C₆H₁₂N₄O . Computed physicochemical descriptors include a topological polar surface area (TPSA) of 76.96 Ų, a predicted logP of –0.8043, two hydrogen-bond donors, five hydrogen-bond acceptors, and two rotatable bonds . These properties place it among small, polar triazole building blocks with moderate conformational flexibility, relevant for early-stage screening in medicinal chemistry and agrochemical programs where low lipophilicity and high hydrogen-bonding capacity are desired.

Polar Fragment Space
Low predicted logP and fragment MW support hydrophilic binding-site screening
CNS-TPSA Window
TPSA below 80 Ų aligns with common CNS penetration triage filters
Chiral Amino-Alcohol Core
Two stereogenic centers enable enantiopure ligand or auxiliary synthesis

Why This Triazole Amino Alcohol Cannot Be Replaced Without Validation


Within the 1,2,4-triazole amino alcohol family, small structural perturbations such as N-alkyl chain length or amino-group position profoundly alter lipophilicity, hydrogen-bonding capacity, and steric environment . Publicly available quantitative head-to-head comparisons for 1-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-ol are currently absent; therefore, any substitution by close analogs (e.g., the 1-ethyl congener or the 3-amino positional isomer) must be treated as a non-trivial structural change that could affect binding modes, solubility, metabolic stability, and synthetic derivatisation. The evidence presented below, though largely predictive and class-derived, indicates that this compound occupies a distinct region of property space that cannot be assumed equivalent to its nearest commercially available relatives.

1-Ethyl Congener
Higher predicted logP may shift solubility and passive permeability away from fragment-optimized profiles
3-Amino Positional Isomer
Different intramolecular hydrogen-bond patterns can alter binding-mode complementarity despite similar TPSA
Di-triazole Antifungals
Higher molecular complexity and H-bond capacity preclude direct use as a fragment-like starting point

Quantitative Differentiation Against Closest Analogs


Predicted Lipophilicity vs. 1-Ethyl Analog

The predicted logP of 1-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-ol is –0.8043 . While an experimentally determined logP for the direct 1-ethyl analog (CAS 1248021-60-4) is not available, the addition of one methylene group in the 1-ethyl congener is expected to increase logP by approximately 0.5–0.6 units based on established fragment-based contributions, placing the ethyl analog near –0.2 to –0.3. This difference is sufficient to alter predicted passive membrane permeability and aqueous solubility rankings in early-stage compound triage.

LogP Comparison
Class-level
logP –0.80 (target) vs ~–0.3 (1-ethyl analog)
Estimated ΔlogP ≈ 0.5 (target more hydrophilic)
Lipophilicity shift may alter passive permeability ranking
Predicted; experimental validation recommended
Physicochemical profiling Lipophilicity Drug-likeness

Molecular Weight Advantage for Fragment-Based Screening

The molecular weight of the target compound is 156.19 g mol⁻¹ . The 1-ethyl analog (CAS 1248021-60-4) has a molecular weight of 170.21 g mol⁻¹ . The 14 g mol⁻¹ difference places the methyl analog fully within the 'fragment' space (MW < 250) and closer to the 'lead-like' sweet spot, whereas the ethyl analog is slightly larger. In fragment-based screening, every 10–15 Da reduction can improve hit rates and ligand efficiency metrics.

Fragment MW
Head-to-head
156.19 vs 170.21 g mol⁻¹
ΔMW = –14.02 (8.2% smaller)
Methyl analog remains within fragment MW cutoffs
Based on molecular formula; no experimental variance
Fragment-based drug discovery Lead-likeness Molecular weight

Topological Polar Surface Area vs. Positional Isomer

The computed TPSA for 1-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-ol is 76.96 Ų . Positional isomers such as 3-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-ol (or the 2-amino-ethoxy scaffold, CAS 1250427-63-4) are expected to exhibit slightly different TPSA values due to altered spatial arrangement of the amino and hydroxyl groups. Although direct experimental TPSA for the 3-amino isomer is not reported, computational models suggest a TPSA near 75–78 Ų for such isomers, making the 1-amino derivative competitive for central nervous system (CNS) programs where TPSA < 80 Ų is a common filtering criterion.

TPSA Comparison
Context-dependent
TPSA 76.96 Ų (target) vs 75–78 Ų (3-amino isomer)
ΔTPSA ≤ 2 Ų; both within CNS range
Both isomers meet CNS TPSA filter, but H-bond network differs
Computed; direct experimental TPSA not available
Blood-brain barrier CNS drug design Polar surface area

Hydrogen-Bond Profile vs. Di-triazole Antifungals

The target compound contains two hydrogen-bond donors (HBD), five hydrogen-bond acceptors (HBA), and two rotatable bonds . In contrast, clinically used antifungal triazoles such as fluconazole (CID 3365) possess three HBD, seven HBA, and four rotatable bonds. The lower HBD/HBA count and reduced rotatable bond number of the target compound confer a simpler pharmacophoric profile, which may translate into higher ligand efficiency and fewer off-target interactions when incorporated into designed inhibitors.

H-Bond Profile
Class-level
Target: 2 HBD, 5 HBA, 2 RotB
Fluconazole: 3, 7, 4
ΔHBD –1, ΔHBA –2, ΔRotB –2
Simpler profile supports fragment-growing strategies
Class-level inference; ligand efficiency must be verified
Hydrogen bonding Ligand efficiency Rotatable bonds

Recommended Application Scenarios


Fragment-Based Libraries Requiring Low Lipophilicity

The predicted logP of –0.8043 and molecular weight of 156.19 g mol⁻¹ position this compound as a polar fragment suitable for screening against targets with hydrophilic active sites. The methyl substituent delivers lower lipophilicity than the 1-ethyl analog, which may improve aqueous solubility and reduce non-specific binding in biochemical assays.

CNS Drug Discovery with TPSA-Based Triage

With a computed TPSA of 76.96 Ų , the compound falls below the common 80 Ų threshold for predicted blood-brain barrier penetration. It can serve as a polar scaffold for CNS-targeted inhibitors where maintaining low TPSA while introducing hydrogen-bonding functionality is essential.

Chiral Triazole Ligand and Building Block Synthesis

The compound's two stereogenic centers (the amino-bearing and hydroxyl-bearing carbons) provide a chiral amino-alcohol framework that can be elaborated into enantiopure ligands for asymmetric catalysis or chiral auxiliaries. The compact structure (2 rotatable bonds ) limits conformational flexibility, which can enhance stereochemical control in subsequent transformations.

Agrochemical Lead Generation Targeting Fungal CYP51

Triazole amino alcohols are known to inhibit fungal lanosterol 14α-demethylase (CYP51) [1]. Although direct MIC data for this specific compound is not available in admissible primary literature, its structural similarity to active triazole antifungals supports its use as a core scaffold for designing novel crop-protection agents, particularly where the methyl substituent may confer selectivity advantages over bulkier N-alkyl analogs.

Application
Selection Property
Validation Focus
Fragment library screening
Low predicted logP, fragment MW
Experimental logD and aqueous solubility
CNS hit-to-lead
TPSA below 80 Ų, polar scaffold
Passive permeability, P-gp efflux ratio
Chiral building block synthesis
Two stereocenters, 2 rotatable bonds
Enantiomeric purity, derivatization scope
CYP51-targeted agrochemicals
Triazole amino-alcohol core, methyl substituent
CYP51 inhibition, plant-pathogen MIC
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